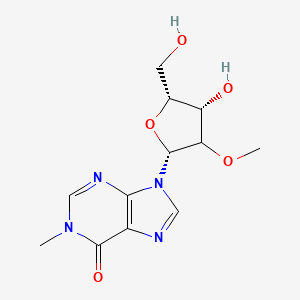

1-Methyl-2'-O-methylinosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N4O5 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |

InChI |

InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3/t6-,8+,9?,12-/m1/s1 |

InChI Key |

JSRIPIORIMCGTG-HRLNAYTHSA-N |

Isomeric SMILES |

CN1C=NC2=C(C1=O)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC |

Canonical SMILES |

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 1-Methyl-2'-O-methylinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2'-O-methylinosine (m1Im) is a doubly modified nucleoside found in RNA, characterized by methylation at the N1 position of the inosine (B1671953) base and the 2'-O position of the ribose sugar. While direct experimental evidence elucidating the specific biological role of m1Im is currently limited, its significance can be inferred from the well-documented functions of its precursor modifications: 1-methylinosine (B32420) (m1I) and 2'-O-methylinosine (Im). These modifications are crucial for the proper structure and function of transfer RNA (tRNA), impacting translation efficiency and fidelity. This technical guide provides a comprehensive overview of the biological context of m1Im, focusing on its biosynthetic pathway and the roles of its constituent modifications. Detailed experimental protocols for the analysis of such RNA modifications and quantitative data are also presented to facilitate further research in this area.

Introduction to this compound (m1Im)

This compound, also known as 1,2'-O-dimethylinosine (m1Im), is a hypermodified nucleoside. Its structure combines two key post-transcriptional modifications: N1-methylation of inosine and 2'-O-methylation of the ribose moiety. These modifications individually play critical roles in RNA metabolism, particularly in tRNA.

-

1-methylinosine (m1I): This modification is found in the anticodon loop of specific tRNAs, at position 37, 3' to the anticodon. It is crucial for maintaining the correct reading frame during translation by preventing frameshifting.[1]

-

2'-O-methylinosine (Im): The 2'-O-methylation of the ribose sugar can enhance the structural stability of RNA molecules and can influence the interactions of RNA with proteins and other nucleic acids.[2]

The dual modification in m1Im suggests a synergistic or enhanced role in fine-tuning tRNA function, potentially impacting codon recognition, translational fidelity, and the overall stability of the tRNA molecule.

Biosynthesis of this compound

The MODOMICS database suggests that m1Im can be synthesized through two potential pathways involving the sequential modification of an inosine residue within an RNA molecule.[3][4]

Pathway 1: Inosine (I) -> 1-methylinosine (m1I) -> 1,2'-O-dimethylinosine (m1Im)

Pathway 2: Inosine (I) -> 2'-O-methylinosine (Im) -> 1,2'-O-dimethylinosine (m1Im)

The enzymes responsible for these individual methylation steps are key to understanding the formation of m1Im.

-

Trm5: The formation of m1I is catalyzed by the tRNA methyltransferase Trm5. This enzyme is responsible for the N1-methylation of guanosine (B1672433) and inosine at position 37 in tRNAs.[2][5]

-

FTSJ1: This protein is an RNA 2'-O-methyltransferase responsible for the 2'-O-methylation of various nucleosides at positions 32 and 34 in the anticodon loop of tRNAs.[3][6] While FTSJ1 has been shown to methylate cytidine (B196190) and guanosine, it is plausible that a similar 2'-O-methyltransferase is responsible for the formation of Im.

Below is a diagram illustrating the proposed biosynthetic pathways for this compound.

Biological Role and Significance

Due to the limited direct research on m1Im, its biological role is inferred from the functions of m1I and Im.

Role of 1-methylinosine (m1I)

1-methylinosine is a modified nucleotide found at position 37 in the tRNA, adjacent to the 3' end of the anticodon.[1] Its primary role is to act as a reading frame buffer. The methyl group at the N1 position prevents the formation of a standard Watson-Crick base pair, which in turn helps to prevent frameshift errors during protein synthesis. The absence of m1I has been linked to developmental defects and aberrant protein translation in plants.[4]

Role of 2'-O-methylinosine (Im)

2'-O-methylation is a common RNA modification that adds a methyl group to the 2' hydroxyl of the ribose sugar. This modification has several important functions:

-

Structural Stability: The 2'-O-methyl group locks the ribose into a C3'-endo conformation, which is characteristic of A-form helices found in double-stranded RNA. This contributes to the thermal stability of RNA duplexes.

-

Nuclease Resistance: The presence of a 2'-O-methyl group can protect the phosphodiester backbone of RNA from cleavage by nucleases.

-

Modulation of Interactions: 2'-O-methylation can influence the binding of proteins and other molecules to RNA, thereby regulating various cellular processes.[2]

The combination of these two modifications in m1Im likely provides a robust mechanism to ensure translational accuracy and tRNA stability, particularly under specific cellular conditions or in response to stress.

Quantitative Data

The following table summarizes key quantitative information related to the precursor modifications of m1Im. Data for m1Im itself is not currently available in the literature.

| Modification | Location in tRNA | Enzyme | Organism(s) | Effect of Deficiency | Reference |

| 1-methylinosine (m1I) | Position 37 | Trm5 | Eukaryotes | Impaired growth, developmental defects, aberrant protein translation | [4][5] |

| 2'-O-methylation | Positions 32, 34 | FTSJ1 | Humans, Mice | X-linked intellectual disability, reduced tRNA stability | [3][6] |

Experimental Protocols

Detection and Quantification of Modified Nucleosides by HPLC-Coupled Mass Spectrometry

This protocol outlines a general method for the analysis of modified nucleosides in tRNA, which can be adapted for the detection of m1I, Im, and potentially m1Im.

1. tRNA Isolation and Purification:

- Isolate total RNA from cells or tissues using a standard method (e.g., Trizol extraction).

- Purify tRNA from the total RNA pool using anion-exchange chromatography or size-exclusion chromatography.

2. Enzymatic Hydrolysis of tRNA:

- Digest the purified tRNA to single nucleosides using a cocktail of nuclease P1 and bacterial alkaline phosphatase.

- Incubate 1-5 µg of tRNA with 1 U of nuclease P1 in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours.

- Add 1 U of bacterial alkaline phosphatase and continue incubation at 37°C for an additional 2 hours.

- Terminate the reaction by filtration through a 10-kDa molecular weight cutoff filter.

3. HPLC-MS/MS Analysis:

- Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column.

- Use a gradient of a suitable mobile phase, such as water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).

- Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection of the target nucleosides.

- Identify and quantify the modified nucleosides based on their specific retention times and mass transitions.

Below is a workflow diagram for this protocol.

In Vitro tRNA Methylation Assay

This protocol can be used to study the activity of tRNA methyltransferases like Trm5.

1. Expression and Purification of Recombinant Enzyme:

- Clone the gene encoding the methyltransferase (e.g., TRM5) into an expression vector with an affinity tag (e.g., His-tag or GST-tag).

- Express the recombinant protein in a suitable host, such as E. coli.

- Purify the recombinant enzyme using affinity chromatography.

2. Preparation of tRNA Substrate:

- Synthesize an in vitro transcript of the target tRNA using T7 RNA polymerase. The tRNA should lack the modification of interest.

- Alternatively, use total tRNA isolated from a mutant strain deficient in the specific methyltransferase.

3. Methylation Reaction:

- Set up the reaction mixture containing:

- Purified recombinant methyltransferase

- tRNA substrate

- S-adenosyl-L-[methyl-³H]methionine (as a methyl donor)

- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

4. Analysis of Methylation:

- Stop the reaction and precipitate the tRNA.

- Quantify the incorporation of the radiolabeled methyl group into the tRNA using scintillation counting.

- Alternatively, the reaction products can be analyzed by HPLC-MS/MS to confirm the identity and position of the modification.

Conclusion and Future Directions

This compound represents a fascinating, yet understudied, RNA modification. Its biosynthesis from the well-characterized modifications m1I and Im suggests a critical role in the fine-tuning of tRNA function and, consequently, the regulation of protein synthesis. The lack of direct experimental data on m1Im highlights a significant knowledge gap and presents an exciting opportunity for future research.

Future studies should focus on:

-

Identifying the specific tRNA species that contain the m1Im modification.

-

Characterizing the enzymes responsible for the sequential methylation steps leading to m1Im.

-

Elucidating the precise biological function of m1Im in translation and other cellular processes.

-

Investigating the potential involvement of m1Im in human diseases, given the known association of its precursor modifications with conditions like cancer and neurological disorders.

The development of more sensitive analytical techniques will be crucial for the detection and quantification of this rare modification. A deeper understanding of m1Im will undoubtedly provide valuable insights into the complex world of the epitranscriptome and its role in health and disease, potentially opening new avenues for therapeutic intervention.

References

- 1. Loss of Ftsj1 perturbs codon-specific translation efficiency in the brain and is associated with X-linked intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Role of 1-Methyl-2'-O-methylinosine (m¹Im) in Archaeal tRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the extreme environments inhabited by many archaea, the structural integrity of cellular machinery is paramount. Transfer RNA (tRNA), a central player in protein synthesis, is particularly vulnerable to thermal degradation. To counteract this, archaea have evolved a sophisticated arsenal (B13267) of post-transcriptional modifications. Among the most critical of these is the doubly modified nucleoside, 1-methyl-2'-O-methylinosine (m¹Im). This technical guide provides an in-depth exploration of the function, biosynthesis, and significance of m¹Im in archaeal tRNA, offering insights for researchers in the fields of molecular biology, extremophile biochemistry, and drug development.

Introduction: The Imperative of tRNA Stability in Archaea

Archaea, particularly hyperthermophiles, thrive in conditions of extreme temperature, pressure, and pH. At elevated temperatures, the canonical secondary and tertiary structures of nucleic acids, including tRNA, are prone to denaturation, which would be catastrophic for cellular function. Consequently, archaeal tRNAs are heavily modified to enhance their structural stability and ensure accurate and efficient translation. These modifications, ranging from simple methylations to complex multi-step additions, are crucial for maintaining the canonical L-shape of tRNA, which is essential for its interaction with ribosomes, aminoacyl-tRNA synthetases, and other components of the translational apparatus.

One of the key strategies employed by hyperthermophilic archaea to stabilize their tRNAs is the extensive 2'-O-methylation of ribose moieties. This modification rigidifies the sugar-phosphate backbone and protects the phosphodiester bonds from hydrolysis. The doubly modified nucleoside, this compound (m¹Im), represents a pinnacle of this stabilization strategy, combining both a base methylation and a ribose methylation at the same nucleoside.

The Function of m¹Im: A Guardian of Thermostability

The primary and most well-documented function of this compound in archaeal tRNA is its profound contribution to the thermostability of the molecule. The presence of m¹Im, along with other 2'-O-methylated nucleosides, significantly increases the melting temperature (Tm) of tRNA, allowing it to remain functional at the high growth temperatures of hyperthermophiles.

In the hyperthermophilic archaeon Pyrodictium occultum, which grows optimally at 105°C, the initiator tRNA (tRNAiMet) exhibits a melting temperature of over 100°C, a stark contrast to the 80°C Tm of its unmodified in vitro transcribed counterpart[1]. This remarkable increase of over 20°C in thermal stability is largely attributed to the presence of a variety of modified nucleosides, including m¹Im[1].

The stabilizing effect of the 2'-O-methyl group is attributed to its preference for the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This pre-organizes the sugar-phosphate backbone into a more rigid and stable helical structure. The N1-methylation of the inosine (B1671953) base further contributes to the overall stability and specific structural context of the tRNA.

While the role of m¹Im in thermostability is clear, its direct impact on other aspects of translation, such as fidelity and efficiency, remains an area of active investigation. It is plausible that by ensuring the correct tRNA structure at extreme temperatures, m¹Im indirectly influences these processes.

Biosynthesis of m¹Im: A Multi-Step Modification Pathway

The precise enzymatic pathway for the synthesis of this compound in archaea has not been fully elucidated. However, based on the known biosynthesis of its constituent modifications, a putative pathway can be proposed. The formation of m¹Im likely involves a multi-step process, beginning with the modification of an adenosine (B11128) residue within the tRNA transcript.

The biosynthesis of 1-methylinosine (B32420) (m¹I) in the archaeon Haloferax volcanii has been shown to occur via a two-step enzymatic process at position 57 in the TΨC loop. The first step is the S-adenosylmethionine (SAM)-dependent methylation of adenosine (A) at the N1 position to form 1-methyladenosine (B49728) (m¹A), catalyzed by a tRNA methyltransferase. This is followed by the deamination of the 6-amino group of m¹A to yield m¹I.

It is hypothesized that the formation of m¹Im follows a similar initial pathway, with an additional 2'-O-methylation step. This 2'-O-methylation could occur either before or after the formation of m¹I.

The enzymes responsible for the 2'-O-methylation step in m¹Im formation have yet to be definitively identified. In archaea, 2'-O-methylation is carried out by two distinct mechanisms: site-specific 2'-O-methyltransferases and the C/D box small RNA (sRNA)-guided machinery[2]. Archaeal tRNA 2'-O-methyltransferases, such as aTrm56 and aTrmJ, have been characterized and show specificity for certain positions and nucleosides[3][4][5][6]. It is plausible that a yet-to-be-identified archaeal 2'-O-methyltransferase recognizes m¹I or a precursor as its substrate.

Location of m¹Im in Archaeal tRNA

While the presence of m¹Im has been confirmed in the total tRNA of hyperthermophilic archaea like Pyrodictium occultum, its precise location within specific tRNA molecules is not extensively documented. However, the location of the related modification, 1-methylinosine (m¹I), has been identified at position 57 in the TΨC loop of several archaeal tRNAs, including those from Haloferax volcanii. Given the structural and biosynthetic relationship between m¹I and m¹Im, it is highly probable that m¹Im also resides at or near position 57 in the TΨC loop of tRNAs in hyperthermophilic archaea. This region of the tRNA is critical for maintaining its tertiary structure through interactions with the D-loop.

Quantitative Data on the Impact of m¹Im

Direct quantitative data isolating the specific contribution of m¹Im to the thermodynamic stability of archaeal tRNA is limited. Most studies have focused on the collective effect of multiple 2'-O-methylations. The significant increase in the melting temperature of P. occultum tRNAiMet by over 20°C is a testament to the combined power of these modifications, including m¹Im[1].

| tRNA Species | Source Organism | Modification Status | Melting Temperature (Tm) | Reference |

| tRNAiMet | Pyrodictium occultum | Fully Modified (contains m¹Im) | > 100°C | [1] |

| tRNAiMet | In vitro transcript | Unmodified | 80°C | [1] |

Table 1: Comparison of Melting Temperatures of Modified and Unmodified Archaeal tRNA.

Further research employing techniques such as differential scanning calorimetry or UV-melting analysis on in vitro transcribed tRNAs with and without the enzymatic incorporation of m¹Im would be necessary to precisely quantify its individual contribution to tRNA stability.

Experimental Protocols

Isolation and Purification of Archaeal tRNA

-

Cell Lysis: Archaeal cells are harvested and lysed, typically by sonication or French press, in a buffer containing high salt concentrations to maintain the integrity of cellular components.

-

Phenol-Chloroform Extraction: The cell lysate is subjected to phenol-chloroform extraction to remove proteins and lipids.

-

Ethanol Precipitation: Total RNA is precipitated from the aqueous phase using ethanol.

-

Anion-Exchange Chromatography: The total RNA is fractionated using anion-exchange chromatography (e.g., DEAE-cellulose column) to separate tRNA from larger ribosomal RNA and smaller RNA fragments.

-

Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography to obtain highly pure tRNA.

Analysis of Modified Nucleosides by HPLC-Mass Spectrometry

-

tRNA Hydrolysis: Purified tRNA is completely hydrolyzed to its constituent nucleosides using a combination of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mass Spectrometry Detection: The eluting nucleosides are detected and identified by online electrospray ionization mass spectrometry (ESI-MS). The mass-to-charge ratio (m/z) of each nucleoside is determined, allowing for the identification of modified nucleosides based on their unique masses.

-

Quantification: The abundance of each nucleoside, including m¹Im, can be quantified by integrating the peak area from the HPLC chromatogram.

In Vitro tRNA Methyltransferase Assay

-

Substrate Preparation: An unmodified tRNA transcript is prepared by in vitro transcription using T7 RNA polymerase from a DNA template.

-

Enzyme Preparation: The candidate archaeal tRNA methyltransferase is overexpressed and purified.

-

Reaction Mixture: The reaction is set up in a buffer containing the unmodified tRNA substrate, the purified enzyme, and the methyl donor, S-adenosyl-L-methionine (SAM), often radioactively labeled ([³H]SAM or [¹⁴C]SAM) for detection.

-

Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme.

-

Analysis: The incorporation of the methyl group into the tRNA is analyzed by methods such as scintillation counting of the precipitated tRNA or by HPLC-MS analysis of the digested tRNA to identify the specific methylated nucleoside formed.

Implications for Drug Development

The enzymes involved in archaeal tRNA modification pathways, including those responsible for the synthesis of m¹Im, represent potential targets for the development of novel antimicrobial agents. As many of these modifications and the corresponding enzymes are unique to archaea, inhibitors targeting these enzymes could offer high specificity with minimal off-target effects on eukaryotic hosts. Furthermore, understanding the mechanisms of tRNA stabilization in extremophiles can provide valuable insights for the design of thermostable RNA-based therapeutics and diagnostics.

Conclusion and Future Directions

This compound is a key post-transcriptional modification in the tRNA of hyperthermophilic archaea, playing a critical role in the structural stabilization of these essential molecules at extreme temperatures. While its primary function in thermostability is well-established, the precise enzymatic machinery responsible for its biosynthesis and its potential roles in other cellular processes remain to be fully elucidated. Future research should focus on:

-

The identification and characterization of the specific archaeal 2'-O-methyltransferase(s) involved in m¹Im formation.

-

The precise mapping of m¹Im in a wider range of archaeal tRNA species.

-

Quantitative studies to dissect the individual contribution of m¹Im to tRNA thermostability and translational fidelity.

-

Exploration of the potential regulatory roles of m¹Im in response to environmental stresses.

A deeper understanding of the biology of m¹Im will not only enhance our knowledge of life in extreme environments but also open new avenues for biotechnological and therapeutic applications.

References

- 1. Structural feature of the initiator tRNA gene from Pyrodictium occultum and the thermal stability of its gene product, tRNA(imet) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two different mechanisms for tRNA ribose methylation in Archaea: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of two homologous 2′-O-methyltransferases showing different specificities for their tRNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of two homologous 2'-O-methyltransferases showing different specificities for their tRNA substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2'-O-methylase, or a C/D sRNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Involved in 1-Methyl-2'-O-methylinosine (m1Im) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2'-O-methylinosine (m1Im) is a hypermodified nucleoside found in transfer RNA (tRNA), particularly in archaea. The intricate chemical structure of m1Im, featuring both a methyl group on the nitrogen-1 (N1) of the hypoxanthine (B114508) base and another on the 2'-hydroxyl group of the ribose sugar, suggests a sophisticated enzymatic synthesis pathway. This guide provides a comprehensive overview of the current understanding of the enzymes potentially involved in m1Im biosynthesis, drawing from research on tRNA modification pathways. While the complete pathway and the specific enzymes responsible for every step in all organisms are not yet fully elucidated, this document synthesizes the available evidence to propose a putative enzymatic cascade and details relevant experimental methodologies.

Proposed Biosynthetic Pathways of this compound (m1Im)

Based on the known enzymatic reactions involved in tRNA modification, two primary pathways for the synthesis of m1Im can be postulated. These pathways involve a series of sequential enzymatic modifications, including deamination and methylation events.

Pathway 1: Deamination Followed by Sequential Methylations

This pathway begins with the deamination of adenosine (B11128) (A) to inosine (B1671953) (I), followed by two successive methylation steps.

-

Adenosine Deamination: The initial step is the conversion of adenosine to inosine. This reaction is catalyzed by adenosine deaminases acting on tRNA (ADATs). In bacteria, the enzyme TadA is responsible for this modification, while in eukaryotes, a heterodimeric ADAT2/ADAT3 complex performs this function[1][2].

-

2'-O-methylation of Inosine: The next step would involve the methylation of the 2'-hydroxyl group of the inosine ribose to form 2'-O-methylinosine (Im). This reaction is catalyzed by a 2'-O-methyltransferase. Members of the FTSJ1/TRM7 family of enzymes are known to catalyze 2'-O-methylation of various nucleotides in tRNA[1][3][4][5][6]. While their activity on inosine has not been extensively characterized, it is plausible that an enzyme from this family, or a related methyltransferase, could perform this step.

-

N1-methylation of 2'-O-methylinosine: The final step is the methylation of the N1 position of the hypoxanthine base of Im to yield m1Im. This reaction would be catalyzed by an N1-methyltransferase. Enzymes from the Trm5 and Trm10 families are known to methylate the N1 position of purines in tRNA[7]. Trm5, for instance, has been shown to methylate inosine to form 1-methylinosine (B32420) (m1I)[8]. It is conceivable that a Trm5 or Trm10 homolog could recognize 2'-O-methylinosine as a substrate.

Pathway 2: N1-methylation, Deamination, and 2'-O-methylation

This alternative pathway initiates with the methylation of adenosine, followed by deamination and a final methylation step. This sequence of events has been observed in the biosynthesis of m1I in archaea[8].

-

N1-methylation of Adenosine: The first step is the methylation of adenosine at the N1 position to form 1-methyladenosine (B49728) (m1A). This reaction is catalyzed by tRNA (m1A) methyltransferases, such as members of the Trm family.

-

Deamination of 1-methyladenosine: The m1A intermediate is then deaminated to form 1-methylinosine (m1I). This reaction is carried out by a specific 1-methyladenosine deaminase.

-

2'-O-methylation of 1-methylinosine: The final step to produce m1Im would be the methylation of the 2'-hydroxyl group of the ribose of m1I. This reaction would be catalyzed by a 2'-O-methyltransferase, likely from the FTSJ1/TRM7 family.

Core Enzymes and Their Families

The biosynthesis of m1Im likely involves a consortium of enzymes from distinct families, each responsible for a specific chemical modification.

Adenosine Deaminases (ADATs/TadA)

-

Function: Catalyze the hydrolytic deamination of adenosine to inosine in tRNA.

-

Significance: This is a crucial initial step in Pathway 1 and is essential for generating the inosine base that is subsequently methylated.

N1-Methyltransferases (Trm5 and Trm10 Families)

-

Function: These S-adenosyl-L-methionine (SAM)-dependent methyltransferases catalyze the transfer of a methyl group to the N1 position of purine (B94841) bases (adenine and guanine) in tRNA. Trm5 has been shown to methylate inosine to m1I[8].

-

Significance: These enzymes are critical for the N1-methylation step in both proposed pathways. Their substrate specificity, particularly their ability to act on already modified nucleosides like 2'-O-methylinosine or to initiate the process by methylating adenosine, is a key area for further research.

2'-O-Methyltransferases (FTSJ1/TRM7 Family)

-

Function: This family of SAM-dependent enzymes catalyzes the transfer of a methyl group to the 2'-hydroxyl group of the ribose sugar of nucleotides within RNA molecules.[1][3][4][5][6]

-

Significance: These enzymes are responsible for the 2'-O-methylation step in both proposed pathways. Identifying the specific member of this family that can utilize inosine or 1-methylinosine as a substrate is crucial for fully elucidating the m1Im synthesis pathway.

Quantitative Data

Quantitative kinetic data for the specific enzymatic reactions involved in m1Im synthesis is currently limited in the scientific literature. The tables below are structured to present such data as it becomes available through future research.

Table 1: Kinetic Parameters of N1-Methyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| Data Not Currently Available | 2'-O-methylinosine | |||||

| Data Not Currently Available | Adenosine | |||||

| Trm5 | Inosine | Saccharomyces cerevisiae | [8] |

Table 2: Kinetic Parameters of 2'-O-Methyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| Data Not Currently Available | Inosine | |||||

| Data Not Currently Available | 1-methylinosine |

Table 3: Kinetic Parameters of Adenosine Deaminases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| ADAT2/ADAT3 | Adenosine in tRNA | Homo sapiens | [2] | |||

| TadA | Adenosine in tRNA | Escherichia coli | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of enzymes involved in m1Im synthesis.

Protocol 1: Recombinant Expression and Purification of tRNA Methyltransferases

This protocol describes a general method for producing and purifying recombinant tRNA methyltransferases, which is a prerequisite for in vitro characterization.

1. Gene Cloning and Expression Vector Construction:

- The gene encoding the putative methyltransferase is amplified by PCR from the genomic DNA of the source organism.

- The PCR product is cloned into an expression vector (e.g., pET vector series) containing a suitable tag for purification (e.g., His6-tag, GST-tag).

- The construct is verified by DNA sequencing.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic.

- The starter culture is used to inoculate a larger volume of culture medium.

- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

- Cells are lysed by sonication or using a French press.

- The lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble protein is loaded onto an appropriate affinity chromatography column (e.g., Ni-NTA for His6-tagged proteins, Glutathione-agarose for GST-tagged proteins).

- The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole or with no glutathione).

- The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole or reduced glutathione.

- The purity of the eluted protein is assessed by SDS-PAGE.

- If necessary, further purification steps such as ion-exchange and size-exclusion chromatography can be performed.

Protocol 2: In Vitro tRNA Methyltransferase Assay using Radiolabeled S-adenosyl-L-methionine ([³H]-SAM)

This assay is a highly sensitive method to measure the activity of tRNA methyltransferases.

1. Reaction Setup:

- Prepare a reaction mixture containing:

- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

- Purified recombinant methyltransferase (concentration to be optimized)

- tRNA substrate (unmodified or specifically prepared with the target nucleoside)

- [³H]-S-adenosyl-L-methionine (specific activity and concentration to be optimized)

- The final reaction volume is typically 20-50 µL.

2. Incubation:

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes, higher for thermophilic enzymes) for a defined period (e.g., 30-60 minutes).

3. Termination of Reaction and Precipitation of tRNA:

- The reaction is stopped by the addition of an equal volume of phenol:chloroform (B151607):isoamyl alcohol (25:24:1).

- The mixture is vortexed and centrifuged to separate the phases.

- The aqueous phase containing the tRNA is transferred to a new tube.

- The tRNA is precipitated by adding 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold ethanol (B145695).

- The mixture is incubated at -20°C for at least 1 hour.

4. Quantification of Incorporated Radioactivity:

- The precipitated tRNA is collected by centrifugation.

- The pellet is washed with 70% ethanol to remove unincorporated [³H]-SAM.

- The dried pellet is resuspended in a suitable buffer or water.

- The amount of incorporated radioactivity is measured using a liquid scintillation counter.

- The specific activity of the enzyme can be calculated based on the amount of incorporated radioactivity, the specific activity of the [³H]-SAM, and the amount of enzyme used.

Protocol 3: LC-MS/MS for the Identification and Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of modified nucleosides.

1. RNA Digestion to Nucleosides:

- Purified tRNA (or total RNA) is digested to single nucleosides.

- Incubate the RNA sample with nuclease P1 at 37°C for 2-4 hours.

- Then, add bacterial alkaline phosphatase and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleosides.

- The enzymes are removed by filtration or chloroform extraction.

2. LC Separation:

- The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

- A C18 column is typically used with a gradient of mobile phases, such as water with 0.1% formic acid (mobile phase A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (mobile phase B).

- The elution gradient is optimized to achieve good separation of the different nucleosides.

3. MS/MS Detection and Quantification:

- The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

- The mass spectrometer is operated in positive ion mode.

- For identification, a full scan MS analysis is performed to detect the protonated molecular ion of m1Im ([M+H]⁺).

- For confirmation and quantification, a product ion scan (MS/MS) is performed on the precursor ion of m1Im. The fragmentation pattern will be specific to the structure of m1Im.

- Quantification is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for m1Im and an internal standard (a stable isotope-labeled version of m1Im) are monitored.

Signaling Pathways and Logical Relationships

The synthesis of m1Im is a fundamental process of tRNA maturation. The presence of this hypermodified nucleoside can have significant implications for the structure and function of tRNA, which in turn can affect the fidelity and efficiency of protein translation.

DOT Script for Proposed Biosynthetic Pathways

Proposed biosynthetic pathways for this compound (m1Im).

DOT Script for Experimental Workflow

General experimental workflow for characterizing enzymes in m1Im synthesis.

Conclusion

The synthesis of the hypermodified nucleoside this compound is a testament to the complexity and precision of the cellular machinery for tRNA modification. While the exact enzymatic pathway remains to be definitively established in any organism, the convergence of evidence points towards a multi-step process involving adenosine deaminases and at least two distinct types of methyltransferases. The proposed pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and ultimately unravel the complete biosynthesis of m1Im. Such knowledge will not only deepen our understanding of fundamental RNA biology but may also open new avenues for drug development, particularly in targeting the unique metabolic pathways of archaea and other organisms that utilize this complex modification.

References

- 1. Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. researchgate.net [researchgate.net]

- 4. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modomics - A Database of RNA Modifications [genesilico.pl]

- 8. Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 1-Methyl-2'-O-methylinosine (m1Im): A Technical Guide for Researchers

A comprehensive overview of the modified ribonucleoside 1-Methyl-2'-O-methylinosine (m1Im), detailing its presence in various organisms, methods for its detection and quantification, and its known biological context.

Introduction

Post-transcriptional modifications of RNA molecules are critical for regulating gene expression and cellular function. Among the vast array of known modifications, this compound (m1Im), also known as 1,2'-O-dimethylinosine, is a doubly methylated derivative of inosine (B1671953). This hypermodified nucleoside is found in the transfer RNA (tRNA) of certain organisms, particularly within the domain of Archaea. Its presence suggests a specialized role in the stabilization and function of tRNA, especially in organisms thriving in extreme environments. This technical guide provides an in-depth exploration of the natural occurrence of m1Im, detailed methodologies for its analysis, and a summary of its biological significance for researchers, scientists, and professionals in drug development.

Natural Occurrence and Distribution of m1Im

The primary occurrence of this compound is in the transfer RNA of Archaea, a domain of single-celled organisms known for their ability to inhabit extreme environments.[1][2] Specifically, m1Im has been identified at position 57 in the TΨC loop of several archaeal tRNAs.[2] This modification is a hallmark of archaeal tRNA, distinguishing it from bacterial and eukaryotic tRNA.[1]

The biosynthesis of m1Im begins with the methylation of adenosine (B11128) at the N1 position to form 1-methyladenosine (B49728) (m1A), followed by deamination to 1-methylinosine (B32420) (m1I), and finally, 2'-O-methylation of the ribose sugar to yield m1Im.

While the most well-documented occurrences of m1Im are in Archaea, the presence of its precursor, 1-methylinosine (m1I), is also noted in eukaryotic tRNA, specifically at position 37 of tRNAAla.[3] However, the subsequent 2'-O-methylation to form m1Im in eukaryotes is not as commonly observed as in Archaea. There is currently limited quantitative data on the abundance of m1Im across a wide range of organisms and tissues. The available data primarily focuses on its presence within specific archaeal species.

Table 1: Documented Occurrence of this compound (m1Im) and its Precursor (m1I)

| Organism Domain | RNA Type | Position | Modified Nucleoside | References |

| Archaea | tRNA | 57 | This compound (m1Im) | [2] |

| Eukaryota | tRNAAla | 37 | 1-methylinosine (m1I) | [3] |

Biosynthetic Pathway of this compound (m1Im)

The formation of m1Im is a multi-step enzymatic process. The pathway, particularly in Archaea, involves the sequential action of methyltransferases and a deaminase.

Biosynthetic pathway of this compound (m1Im).

Experimental Protocols for Detection and Quantification

The gold standard for the sensitive and accurate quantification of RNA modifications like m1Im is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technique allows for the precise identification and measurement of modified nucleosides in a complex biological sample.

Workflow for LC-MS/MS Quantification of m1Im

Workflow for m1Im quantification by LC-MS/MS.

Detailed Methodology

1. RNA Isolation and Purification:

-

Isolate total RNA from the organism or tissue of interest using a standard method such as TRIzol reagent or a commercial kit.

-

To increase the sensitivity for tRNA modifications, consider enriching for small RNAs (<200 nt) using a specialized kit.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. Enzymatic Digestion of RNA:

-

Digest 1-5 µg of total RNA to single nucleosides.

-

A common enzyme cocktail includes:

-

Nuclease P1: To digest RNA into 5'-mononucleotides.

-

Bacterial Alkaline Phosphatase (BAP): To dephosphorylate the mononucleotides to nucleosides.

-

-

Incubate the RNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2 hours.

-

Add BAP and continue incubation at 37°C for another 2 hours.

-

Terminate the reaction by adding a solvent like acetonitrile (B52724) or by heat inactivation, followed by filtration through a 10 kDa molecular weight cutoff filter to remove the enzymes.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reversed-phase C18 column for separation of the nucleosides.

-

Employ a gradient elution with a mobile phase consisting of:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

-

-

A typical gradient might run from 0% to 40% Solvent B over 20-30 minutes.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of m1Im and the four canonical ribonucleosides (A, C, G, U).

-

The specific mass transitions for m1Im need to be determined empirically or from literature. Based on its structure, the precursor ion ([M+H]+) would be m/z 297.1. The product ion would correspond to the fragmented base, 1-methylhypoxanthine, with an m/z of 151.1.

-

Table 2: Exemplar LC-MS/MS Parameters for Nucleoside Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (m1Im) | 297.1 | 151.1 | ~15-25 |

| Adenosine (A) | 268.1 | 136.1 | ~15-25 |

| Cytidine (C) | 244.1 | 112.1 | ~15-25 |

| Guanosine (G) | 284.1 | 152.1 | ~15-25 |

| Uridine (U) | 245.1 | 113.1 | ~15-25 |

| Note: Collision energies are instrument-dependent and require optimization. |

4. Quantification and Data Analysis:

-

For absolute quantification, a stable isotope-labeled internal standard for m1Im is required. If unavailable, relative quantification can be performed.

-

Generate a standard curve using known concentrations of unlabeled m1Im.

-

Calculate the amount of m1Im in the sample by comparing its peak area to the standard curve.

-

Normalize the quantity of m1Im to the total amount of one or all of the canonical nucleosides to account for variations in sample input.

Biological Function and Significance

The precise biological role of this compound is still under investigation, but its location in the TΨC loop of archaeal tRNA suggests a role in stabilizing the tertiary structure of the tRNA molecule.[2] This stabilization is particularly crucial for organisms living in high-temperature environments, where maintaining the correct tRNA fold is essential for efficient and accurate protein synthesis.

The precursor modification, 1-methyladenosine (m1A), is known to be involved in promoting translation.[5] The positive charge introduced by the N1-methylation of adenosine can influence RNA structure and its interaction with proteins.[5] It is plausible that the subsequent modifications to form m1Im further fine-tune these structural and functional properties.

Currently, there is no direct evidence linking m1Im to specific signaling pathways. However, as a component of the translational machinery, its presence and abundance could indirectly influence various cellular processes by modulating the efficiency and fidelity of protein synthesis. Further research is needed to elucidate the direct functional consequences of m1Im modification and its potential involvement in cellular signaling.

Conclusion

This compound represents a fascinating example of the chemical diversity of RNA modifications, particularly in the archaeal domain. While its presence is well-documented in archaeal tRNA, there is a need for more extensive quantitative studies to understand its distribution across a broader range of organisms and tissues. The detailed LC-MS/MS methodology provided in this guide offers a robust framework for researchers to pursue such investigations. Elucidating the precise biological function of m1Im and its potential role in cellular regulation will undoubtedly be a fruitful area for future research, with implications for our understanding of RNA biology, extremophile adaptation, and the evolution of the translation machinery.

References

- 1. Biosynthesis and function of tRNA modifications in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of N1-methyladenosine (m1A) Modification in tRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-methyladenosine (m1A) is a critical post-transcriptional modification of transfer RNA (tRNA) that plays a pivotal role in a multitude of physiological and pathological processes. This modification, catalyzed by specific methyltransferases, occurs at several conserved positions within the tRNA molecule, profoundly influencing its structure, stability, and function. The m1A modification is not merely a static structural feature but a dynamic regulatory mark implicated in the fine-tuning of translation, mitochondrial function, and cellular stress responses. Dysregulation of m1A modification has been increasingly linked to a range of human diseases, including various cancers and mitochondrial disorders, making the enzymes that mediate this modification attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological significance of m1A modification in tRNA, detailing the enzymatic machinery, its functional consequences, and its role in disease. We present quantitative data, detailed experimental protocols for m1A detection and analysis, and visual representations of the key signaling pathways involved to serve as a valuable resource for researchers and professionals in the field.

Introduction to m1A Modification in tRNA

Post-transcriptional modifications of tRNA are essential for their proper function, expanding their chemical and functional diversity beyond the four canonical ribonucleosides.[1] Methylation is the most common type of tRNA modification, and N1-methyladenosine (m1A) is a conserved modification found across all domains of life.[2][3] The m1A modification involves the addition of a methyl group to the N1 position of adenosine, a reaction catalyzed by specific tRNA methyltransferases.[4] This modification is primarily found at positions 9, 14, 22, 57, and 58 of various tRNAs, with positions 9 and 58 being the most well-studied.[1][3] The presence of a methyl group at the N1 position introduces a positive charge under physiological conditions and disrupts the Watson-Crick base-pairing face of adenosine, leading to significant alterations in the local RNA structure and its interactions with other molecules.[5][6]

The Enzymatic Machinery of m1A tRNA Modification

The installation of the m1A modification is carried out by distinct families of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases). The primary enzymes responsible for m1A modification in tRNA are summarized in the table below.

| Modification Site | Enzyme/Complex | Organism/Location | Key Features |

| m1A9 | TRMT10C (MRPP1) | Human mitochondria | Part of the mitochondrial RNase P complex, also exhibits m1G9 MTase activity.[1][7] |

| Trm10 family | Archaea | Belongs to the SPOUT family of MTases.[7] | |

| m1A22 | TrmK | Bacteria | Essential for the survival of some pathogenic bacteria like Streptococcus pneumoniae.[1][7] |

| m1A57 | TrmI | Archaea | m1A57 is a transient intermediate that is subsequently deaminated to 1-methylinosine (B32420) (m1I).[1][8] |

| m1A58 | TRMT6/TRMT61A | Eukaryotic cytosol | A heterodimeric complex where TRMT61A is the catalytic subunit and TRMT6 is required for tRNA binding.[7][9] |

| TRMT61B | Human mitochondria | Responsible for m1A58 modification in mitochondrial tRNAs.[7] | |

| TrmI | Bacteria and Archaea | A homotetrameric enzyme.[7] |

Physiological Functions of m1A Modification

The m1A modification exerts its physiological effects through several key mechanisms, primarily by influencing tRNA structure and stability, which in turn impacts protein translation and other cellular processes.

tRNA Structure and Stability

The m1A modification is crucial for maintaining the correct three-dimensional L-shaped structure of tRNA.[1][10]

-

m1A9 : This modification in human mitochondrial tRNALys is essential for its correct folding. It disrupts a non-canonical Watson-Crick base pair between A9 and U64, which would otherwise lead to an extended hairpin structure, and promotes the formation of the functional L-shape.[1][3]

-

m1A58 : Located in the T-loop, m1A58 is critical for the thermostability of tRNAs.[1][3] The combination of m1A58 with other modifications, such as Gm18 and m5s2U54, has been shown to increase the melting temperature of tRNAs from Thermus thermophilus by approximately 10°C.[3] This increased stability is vital for tRNA function, especially in thermophilic organisms. The positive charge introduced by m1A58 can also stabilize the tRNA structure through electrostatic interactions with the negatively charged phosphate (B84403) backbone.[11]

Regulation of Translation

By ensuring the proper structure and stability of tRNAs, the m1A modification plays a significant role in the efficiency and fidelity of protein translation.

-

Translation Initiation and Elongation : The m1A58 modification, particularly in the initiator tRNAMet, is important for its maturation and stability, thereby influencing the initiation of translation.[3][12] In T-cell activation, the upregulation of TRMT6/TRMT61A and subsequent m1A58 modification of a subset of tRNAs enhances the translation of key proteins required for proliferation, such as MYC.[12][13]

-

Codon-Biased Translation : The level of m1A modification on specific tRNAs can influence the translation of mRNAs that are enriched in their corresponding codons. For example, in hepatocellular carcinoma, increased m1A levels on certain tRNAs promote the translation of peroxisome proliferator-activated receptor delta (PPARδ).[14][15]

Role of m1A Modification in Disease

The dysregulation of m1A tRNA modification has been implicated in a growing number of human diseases, highlighting the importance of this modification in maintaining cellular homeostasis.

Cancer

Aberrant m1A modification levels are frequently observed in various cancers and can contribute to tumorigenesis through multiple mechanisms.

-

Hepatocellular Carcinoma (HCC) : The TRMT6/TRMT61A complex is often overexpressed in HCC. This leads to increased m1A58 levels on a subset of tRNAs, which in turn enhances the translation of PPARδ.[14][15] Elevated PPARδ expression triggers cholesterol biosynthesis, activating the Hedgehog signaling pathway and promoting the self-renewal of liver cancer stem cells.[14][15]

-

Bladder Cancer : High expression of TRMT6/TRMT61A in bladder cancer leads to increased m1A modification of tRNA-derived fragments (tRFs).[1] This modification attenuates the gene-silencing activity of these tRFs, which are involved in the regulation of the unfolded protein response (UPR), thereby promoting cancer progression.[1][9]

-

T-cell Leukemia : The m1A58 modification is a critical regulator of T-cell activation and expansion.[16][17] The TRMT6/TRMT61A complex is upregulated upon T-cell activation, leading to increased m1A58 levels and enhanced translation of proteins like MYC, which are essential for proliferation.[13][18] This suggests that targeting the m1A pathway could be a therapeutic strategy for T-cell malignancies.

Mitochondrial Diseases

Given the prevalence of m1A modifications in mitochondrial tRNAs, it is not surprising that defects in m1A formation are associated with mitochondrial dysfunction.

-

Combined Oxidative Phosphorylation Deficiency : Mutations in the gene encoding the mitochondrial m1A9 methyltransferase, TRMT10C, have been linked to this rare and severe autosomal recessive disorder.[3] Patients exhibit symptoms such as lactic acidosis, hypotonia, and respiratory failure.[1] The deficiency in m1A9 modification impairs the proper folding and function of mitochondrial tRNAs, leading to defects in mitochondrial protein synthesis and respiratory chain function.[7]

Quantitative Data on the Effects of m1A Modification

The following tables summarize key quantitative findings from the literature on the impact of m1A modification.

Table 1: Impact of m1A Modification on Translation and Protein Expression

| Cell/System | Modification/Enzyme | Target Protein | Observed Effect | Quantitative Change | Reference |

| Hepatocellular Carcinoma (HCC) cells | TRMT6/TRMT61A (m1A58) | PPARδ | Increased translation | ~2-fold increase in protein levels upon TRMT6/61A overexpression | [15] |

| Mouse CD4+ T cells | Trmt61a (m1A58) | MYC | Decreased protein synthesis upon Trmt61a knockout | Significant reduction in MYC protein levels, leading to cell cycle arrest | [13][18] |

| Bladder Cancer cells | TRMT6/TRMT61A (m1A) | - | Reduced cell proliferation upon knockdown | Significant inhibitory effect on proliferation in HT1197 cells | [19] |

Table 2: Impact of m1A Modification on tRNA Stability

| tRNA | Modification | Experimental System | Observed Effect | Quantitative Change | Reference |

| Thermus thermophilus tRNAs | m1A58 (in combination with Gm18 and m5s2U54) | In vitro melting studies | Increased thermostability | ~10°C increase in melting temperature | [3] |

| Yeast tRNAiMet | m1A58 | Yeast genetics | Required for maturation and stability | - | [3] |

| Human mitochondrial tRNALys | m1A9 | In vitro structural studies | Promotes correct folding into the L-shape | Shifts the equilibrium from an extended hairpin to the L-shape conformation | [1][3] |

Experimental Protocols for the Study of m1A Modification

A variety of techniques are available for the detection, quantification, and functional analysis of m1A in tRNA. Below are detailed methodologies for some key experiments.

Quantification of m1A in tRNA by Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of m1A nucleosides in total tRNA.

Materials:

-

Total RNA or purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

tRNA Isolation: Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol). For higher sensitivity, purify the tRNA fraction using methods like PAGE or HPLC.[7][14]

-

Enzymatic Digestion:

-

To 1-5 µg of tRNA in a microcentrifuge tube, add 10X nuclease P1 buffer and nuclease P1 (e.g., 2 units).

-

Incubate at 37°C for 2 hours.

-

Add 10X bacterial alkaline phosphatase buffer and bacterial alkaline phosphatase (e.g., 1 unit).

-

Incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.[1]

-

-

LC-MS/MS Analysis:

-

Centrifuge the digested sample to pellet any debris.

-

Inject the supernatant onto a reverse-phase C18 column for chromatographic separation.

-

Use a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile) to elute the nucleosides.

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the transition from the protonated molecular ion of m1A to its characteristic fragment ion (the protonated base).

-

Quantify the amount of m1A relative to one of the canonical nucleosides (e.g., adenosine).[1][14]

-

Templated-Ligation based qPCR (TL-qPCR) for m1A Quantification

This method allows for the quantification of m1A at a specific site within a tRNA.[17][20]

Materials:

-

Total RNA

-

SplintR ligase and buffer

-

Two DNA oligonucleotides (a 5'-phosphorylated downstream probe and an upstream probe) that are complementary to the tRNA sequence flanking the m1A site

-

qPCR master mix with a fluorescent probe

-

Real-time PCR instrument

Procedure:

-

Probe Design: Design two DNA oligonucleotides that anneal to the target tRNA immediately adjacent to each other at the m1A site. The ligation junction should be directly at the position of the m1A modification.

-

Templated Ligation:

-

qPCR Quantification:

Nanopore Sequencing for m1A Detection

Direct RNA sequencing using nanopores can simultaneously identify the tRNA sequence and detect modifications.[3][21]

Materials:

-

Purified tRNA

-

Nanopore direct RNA sequencing kit

-

MinION or other nanopore sequencing device

Procedure:

-

Library Preparation:

-

Ligate a 3' adapter to the tRNA molecules.

-

Ligate a sequencing adapter with a motor protein to the 3' adapter.[3]

-

-

Nanopore Sequencing:

-

Load the prepared library onto the nanopore flow cell.

-

During sequencing, as the RNA molecule passes through the nanopore, it creates a characteristic disruption in the ionic current.

-

The raw signal data (squiggles) is recorded.[21]

-

-

Data Analysis:

-

Basecall the raw signal data to determine the nucleotide sequence.

-

Modifications like m1A cause a detectable deviation in the current signal compared to the canonical adenosine.

-

Use specialized software to analyze these deviations and identify the location and stoichiometry of m1A modifications.[3][21]

-

Signaling Pathways Involving m1A-modified tRNA

The functional consequences of m1A tRNA modification are often mediated through complex signaling pathways. Below are diagrams of key pathways implicated in the cellular response to changes in m1A levels.

Hedgehog Signaling Pathway in Hepatocellular Carcinoma

Caption: Hedgehog signaling pathway activated by m1A-mediated PPARδ translation in HCC.

Unfolded Protein Response (UPR) in Bladder Cancer

Caption: Attenuation of tRF-mediated gene silencing by m1A modification in the UPR pathway.

mTORC1 Signaling in T-cell Activation

Caption: Role of m1A modification in enhancing translation during T-cell activation via the mTORC1 pathway.

Conclusion and Future Perspectives

The N1-methyladenosine modification in tRNA is a fundamental regulatory mechanism with profound implications for cellular physiology and disease. Its role in maintaining tRNA structural integrity, ensuring translational fidelity, and responding to cellular cues underscores its importance in a wide range of biological processes. The growing body of evidence linking aberrant m1A modification to cancer and mitochondrial diseases has opened up new avenues for therapeutic intervention. The enzymes responsible for writing and erasing this mark, such as the TRMT6/TRMT61A complex, represent promising targets for the development of novel drugs.

Future research will likely focus on several key areas:

-

Expanding the m1A epitranscriptome: Identifying the full complement of tRNAs and other RNA species that are modified with m1A and understanding the specific contexts in which these modifications occur.

-

Deciphering the regulatory networks: Elucidating the upstream signals that regulate the activity of m1A methyltransferases and demethylases.

-

Developing selective inhibitors: Designing potent and specific small molecule inhibitors of m1A-modifying enzymes for therapeutic applications.

-

Clinical translation: Validating the use of m1A levels or the expression of m1A-related enzymes as biomarkers for disease diagnosis, prognosis, and response to therapy.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the fascinating world of m1A tRNA modification and harness its potential for the advancement of human health.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA-seq logistics [rnabioco.github.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]

- 13. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 15. N1-methyladenosine methylation in tRNA drives liver tumourigenesis by regulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTOR - Wikipedia [en.wikipedia.org]

- 17. Quantification of tRNA m1A modification by templated-ligation qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tRNA-m1A modification promotes T cell expansion via efficient MYC protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of tRNA m1A modification by templated-ligation qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

The Stabilizing Influence of 1-Methyl-2'-O-methylinosine on RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of RNA molecules is a cornerstone of developing next-generation therapeutics and research tools. Among the vast array of known RNA modifications, 1-Methyl-2'-O-methylinosine (m1Im) represents a unique combination of two stability-enhancing modifications: methylation at the N1 position of the inosine (B1671953) base and 2'-O-methylation of the ribose sugar. While direct quantitative data on the cumulative effect of the m1Im modification on RNA stability is limited in publicly available literature, the well-documented impacts of its constituent modifications—1-methylinosine (B32420) (m1I) and 2'-O-methylation—provide a strong basis for understanding its role. This technical guide synthesizes the current understanding of these individual modifications to extrapolate the significant potential of m1Im in enhancing RNA stability, offering a valuable resource for researchers in drug development and RNA biology.

Introduction to RNA Stability and Modification

The inherent instability of RNA molecules, largely due to their susceptibility to enzymatic degradation by nucleases, presents a significant challenge in the development of RNA-based therapeutics and diagnostics. Chemical modifications are a key strategy to overcome this limitation. Post-transcriptional modifications are naturally occurring alterations to RNA nucleotides that play crucial roles in regulating RNA structure, function, and metabolism. The strategic incorporation of synthetic modifications can therefore enhance the therapeutic potential of RNA molecules by increasing their half-life and resistance to degradation.

The Role of 1-Methylinosine (m1I) and 2'-O-Methylation in RNA Stability

The this compound modification combines two key chemical alterations, each contributing to the overall stability of the RNA molecule.

1-Methylinosine (m1I): The methylation at the N1 position of the inosine base disrupts the Watson-Crick base-pairing face of the nucleobase. This modification can lead to localized changes in RNA secondary structure. While this disruption might seem destabilizing, in certain contexts, such as in transfer RNA (tRNA), m1A (a precursor to m1I) has been shown to be crucial for inducing correct tRNA folding and enhancing structural stability. The positive charge introduced by N1-methylation can also influence electrostatic interactions with other parts of the RNA molecule or with RNA-binding proteins, potentially modulating the accessibility of the RNA to degradation machinery.

2'-O-Methylation (2'-O-Me): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a widely recognized and potent stabilizer of RNA. This modification provides steric hindrance, protecting the adjacent phosphodiester bond from nuclease-mediated cleavage. Furthermore, 2'-O-methylation pre-organizes the ribose into an A-form helical conformation, which is the preferred conformation for RNA duplexes. This conformational preference reduces the entropic penalty of duplex formation, thereby increasing the thermodynamic stability of the RNA.

Synergistic Effects of m1Im: By combining these two modifications, this compound is hypothesized to confer a multi-faceted stabilization to RNA molecules. The 2'-O-methyl group provides a direct shield against nucleases and enhances thermodynamic stability, while the N1-methylated inosine can modulate local structure and interactions, potentially further protecting the RNA from degradation.

Quantitative Data on RNA Stability

Table 1: Expected Impact of Individual Modifications on RNA Half-Life

| Modification | Expected Change in Half-Life vs. Unmodified RNA | Mechanism of Action |

| 1-Methylinosine (m1I) | Moderate Increase | Alteration of local RNA structure, potential disruption of nuclease recognition sites. |

| 2'-O-Methylation | Significant Increase | Steric hindrance of nucleases, increased thermodynamic stability. |

| This compound (m1Im) | High Increase (Hypothesized) | Combined effects of structural modulation and direct nuclease protection. |

Table 2: Expected Impact of Individual Modifications on RNA Melting Temperature (Tm)

| Modification | Expected Change in Tm (°C) vs. Unmodified RNA | Mechanism of Action |

| 1-Methylinosine (m1I) | Variable (Context-dependent) | Disruption of Watson-Crick pairing can locally decrease Tm, but overall structural stabilization can sometimes increase it. |

| 2'-O-Methylation | +1 to +2 °C per modification | Increased thermodynamic stability due to pre-organization of the ribose into an A-form helix. |

| This compound (m1Im) | Significant Increase (Hypothesized) | Dominant stabilizing effect of 2'-O-methylation, potentially modulated by the m1I modification. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of RNA modified with this compound.

Protocol 1: Synthesis of m1Im-Containing RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing m1Im requires the use of a corresponding phosphoramidite (B1245037) building block. While a specific protocol for the synthesis of this compound phosphoramidite is not widely published, it would generally follow established procedures for the synthesis of modified nucleoside phosphoramidites.

Workflow for Synthesis of m1Im Phosphoramidite and Oligonucleotide Synthesis:

Caption: Workflow for the synthesis of m1Im-modified RNA.

Detailed Steps for Oligonucleotide Synthesis (General):

-

Phosphoramidite Preparation: Synthesize or procure the this compound phosphoramidite.

-

Solid-Phase Synthesis: Utilize an automated DNA/RNA synthesizer.

-

Coupling: During the desired cycle, introduce the m1Im phosphoramidite for coupling to the growing oligonucleotide chain.

-

Standard Cycles: Continue with standard phosphoramidite chemistry cycles (capping, oxidation, deblocking) for the remaining unmodified nucleotides.

-

Cleavage and Deprotection: Treat the solid support with an appropriate cleavage and deprotection solution to release the oligonucleotide and remove protecting groups.

-

Purification: Purify the full-length m1Im-containing RNA oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quality Control: Verify the identity and purity of the synthesized RNA using mass spectrometry and analytical HPLC or PAGE.

Protocol 2: In Vitro RNA Stability Assay (Actinomycin D Chase)

This protocol measures the half-life of an m1Im-modified RNA transcript in a cellular environment.

Workflow for In Vitro RNA Stability Assay:

Caption: Workflow for determining RNA half-life using an Actinomycin D chase.

Detailed Steps:

-

Cell Culture and Transfection: Plate cells at an appropriate density and transfect with equimolar amounts of either the m1Im-modified RNA or the corresponding unmodified control RNA.

-

Transcription Inhibition: After a suitable incubation period to allow for RNA uptake and expression (if applicable), add Actinomycin D to the culture medium to a final concentration of 5 µg/mL to block new transcription.

-

Time-Course Collection: Collect cell samples at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, and 8 hours).

-

RNA Isolation: Immediately lyse the cells at each time point and isolate total RNA using a standard protocol (e.g., TRIzol extraction or a column-based kit).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the RNA of interest. Include a stable housekeeping gene as a reference for normalization.

-

Data Analysis: Determine the relative quantity of the target RNA at each time point, normalized to the reference gene. Plot the natural logarithm of the relative RNA quantity against time. The half-life (t½) can be calculated from the slope of the linear regression line (k) using the formula: t½ = ln(2) / -k.

Protocol 3: Nuclease Digestion Assay

This assay directly assesses the resistance of an m1Im-modified RNA to degradation by nucleases.

Workflow for Nuclease Digestion Assay:

Caption: Workflow for assessing nuclease resistance of modified RNA.

Detailed Steps:

-

Reaction Setup: Prepare reaction mixtures containing a fixed concentration of either m1Im-modified RNA or unmodified control RNA in a suitable buffer.

-

Nuclease Addition: Initiate the digestion by adding a specific concentration of a nuclease (e.g., RNase A, S1 nuclease, or cell lysate).

-

Time-Course Incubation: Incubate the reactions at an appropriate temperature (e.g., 37°C) and collect aliquots at various time points.

-

Reaction Quenching: Stop the digestion in each aliquot by adding a quenching solution, such as a strong denaturant or a specific nuclease inhibitor.

-

Analysis: Analyze the integrity of the RNA in each sample using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by capillary electrophoresis.

-

Quantification: Quantify the intensity of the band corresponding to the full-length RNA at each time point. Plot the percentage of intact RNA remaining versus time to compare the degradation rates of the modified and unmodified RNA.

Protocol 4: UV Thermal Denaturation Analysis

This method determines the melting temperature (Tm) of an RNA duplex containing the m1Im modification, providing insights into its thermodynamic stability.

Workflow for UV Thermal Denaturation Analysis:

Caption: Workflow for determining the melting temperature of RNA duplexes.

Detailed Steps:

-

Sample Preparation: Prepare solutions of the m1Im-modified RNA duplex and the unmodified control duplex at a known concentration in a buffer with a defined salt concentration (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Melting Program: Equilibrate the samples at a low temperature (e.g., 20°C) and then slowly ramp the temperature up to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

-

Data Collection: Continuously monitor the absorbance of the sample at 260 nm throughout the temperature ramp.

-

Data Analysis: Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands and is determined as the peak of the first derivative of the melting curve.

Signaling Pathways and Logical Relationships

The presence of RNA modifications can influence various cellular pathways by altering the interaction of RNA with RNA-binding proteins (RBPs) and the enzymatic machinery involved in RNA metabolism. While specific pathways directly regulated by m1Im are yet to be elucidated, a general model of how such modifications can impact RNA fate can be proposed.

Logical Relationship of RNA Modification and Stability:

Caption: Logical flow of how m1Im modification leads to increased RNA stability.

Conclusion

While direct experimental evidence for the role of this compound in RNA stability is still emerging, a strong theoretical framework based on the well-characterized effects of 1-methylinosine and 2'-O-methylation suggests its significant potential as a stabilizing modification. The combination of structural modulation and direct protection from nuclease degradation makes m1Im a highly promising candidate for enhancing the efficacy of RNA-based therapeutics. The experimental protocols provided in this guide offer a comprehensive toolkit for researchers to quantitatively assess the impact of m1Im and other novel modifications on RNA stability, thereby accelerating the development of the next generation of RNA medicines. Further research is warranted to fully elucidate the specific molecular interactions and cellular pathways influenced by this unique modification.

Navigating the Epitranscriptome: A Technical Guide to 1-Methyl-2'-O-methylinosine and its Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword